molecular formula C14H14O B6593702 2-(2-Phenylethyl)phenol CAS No. 7294-84-0

2-(2-Phenylethyl)phenol

Cat. No.: B6593702
CAS No.: 7294-84-0
M. Wt: 198.26 g/mol
InChI Key: DMAXMXPDVWTIRV-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)phenol is an organic compound with the molecular formula C14H14O. It is a phenolic compound characterized by a phenol group attached to a phenylethyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Phenylethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a phenylethyl group. This reaction typically requires a strong base and elevated temperatures to proceed efficiently . Another method involves the reduction of quinones or the hydrolysis of phenolic esters .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the catalytic hydrogenation of phenylethyl ketones or the direct alkylation of phenol with phenylethyl halides. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, phenylethyl alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)phenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungi by disrupting their cellular processes. This disruption is achieved through the inhibition of key enzymes and the alteration of membrane integrity . Additionally, it can modulate signaling pathways involved in cell growth and metabolism .

Comparison with Similar Compounds

Uniqueness: 2-(2-Phenylethyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its hydrophobicity and ability to interact with biological membranes, making it more effective in certain applications compared to simpler phenolic compounds .

Properties

IUPAC Name

2-(2-phenylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAXMXPDVWTIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372749
Record name 2-(2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7294-84-0, 28906-63-0
Record name 2-(2-Phenylethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007294840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-PHENYLETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG9R5RT3H8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The whole of this 2-benzyloxystilbene was dissolved in 300 ml of ethanol, and the resulting solution was stirred at 60° C. for 3.5 hours in an atmosphere of hydrogen at atmospheric pressure and in the presence of 1.00 g of 5% w/w palladium-on-charcoal. The catalyst was removed by filtration, and the filtrate was concentrated by distillation under reduced pressure. The resulting residue was then purified by column chromatography through silica gel, using a 4:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 6.41 g (yield 89%) of the title compound as a colorless solid.
Name
2-benzyloxystilbene
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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